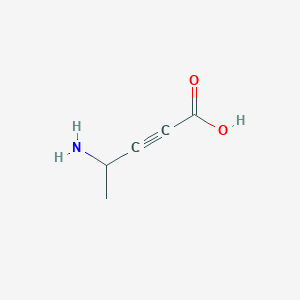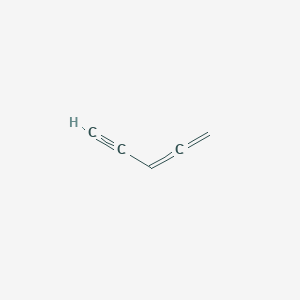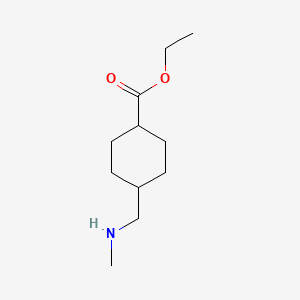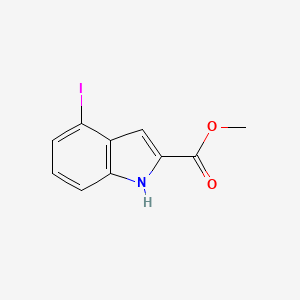
4-Aminopent-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira cross-coupling reactions. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB. The reaction conditions for the cross-coupling reaction are optimized, and twelve derivatives are synthesized .
Industrial Production Methods
The industrial production methods for 4-Aminopent-2-ynoic acid are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving alkyne and amine functional groups.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Aminopent-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to aldose reductase activity.
Industry: Utilized in the synthesis of folate-conjugates and corresponding metal-chelate complexes.
Mecanismo De Acción
The mechanism of action of 4-Aminopent-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit aldose reductase (ALR2) over ALR1. Molecular docking studies have identified the putative binding mode of the compound in these enzymes . The alkyne group in the compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a valuable reagent in click chemistry .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Aminopent-4-ynoic acid: A synthetic amino acid used in the synthesis of folate-conjugates and metal-chelate complexes.
2-Aminopent-4-ynoic acid: Another variant with similar chemical properties and applications.
Uniqueness
4-Aminopent-2-ynoic acid is unique due to its ability to selectively inhibit aldose reductase and its utility in click chemistry reactions. Its alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, which are widely used in bioconjugation and material science .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
4-aminopent-2-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8) |
Clave InChI |
HWWDZOTZBIUNGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)



![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)



